molecular formula C9H15NO B2869131 2-Hydroxy-5,5-dimethylcyclohexane-1-carbonitrile CAS No. 2090214-52-9

2-Hydroxy-5,5-dimethylcyclohexane-1-carbonitrile

Cat. No.: B2869131
CAS No.: 2090214-52-9
M. Wt: 153.225
InChI Key: VIFFOBJJBZWVET-UHFFFAOYSA-N
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Description

2-Hydroxy-5,5-dimethylcyclohexane-1-carbonitrile is a cyclohexane derivative featuring a hydroxyl group at position 2, two methyl groups at position 5, and a nitrile (-CN) group at position 1. Its molecular formula is inferred as C₉H₁₅NO based on systematic calculation, though discrepancies in reported data exist due to formatting ambiguities in commercial catalogs . The compound is listed in Enamine Ltd’s building blocks catalogue, indicating its utility in synthetic chemistry as a precursor or intermediate .

Properties

IUPAC Name

2-hydroxy-5,5-dimethylcyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-9(2)4-3-8(11)7(5-9)6-10/h7-8,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFFOBJJBZWVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C(C1)C#N)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hydroxy-5,5-dimethylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Amino-3-(2-benzothiazolyl)-3-(3,4-dihydro-4-oxo-2-quinazolinyl)-5-oxo-1-cyclopentene-1-carbonitrile

  • Molecular Formula : C₂₀H₁₄N₄OS (inferred from name and synthesis details) .
  • Functional Groups: Nitrile, amino, benzothiazolyl, quinazolinone.
  • Physical Properties : Melting point = 300°C .
  • Spectroscopy: ¹H NMR signals at δ 3.38 (d, CH₂), 7.57–8.17 (aromatic protons), and 12.50 (NH) . Comparison: The cyclopentene core and additional heterocyclic groups in this compound contrast with the saturated cyclohexane ring of the target molecule.

(2Z)-3-[(1R,2R,5R)-2-Hydroxy-5-[(1R)-1-hydroxyethyl]cyclohex-3-en-1-yl]prop-2-enamide

  • Functional Groups : Hydroxyl, enamide, hydroxyethyl.
  • Stereochemistry: Absolute configuration determined via ECD spectroscopy and MTPA ester derivatives . Comparison: While both compounds share hydroxylated cyclohexane moieties, the absence of a nitrile group and presence of an enamide in this molecule highlight divergent reactivity profiles.

Aromatic Nitriles with Hydroxy and Methyl Substituents

2-Hydroxy-5,5'-dimethylazobenzene

  • Physical Properties : Melting point = 225°C .
    Comparison : This azobenzene derivative’s aromatic core and azo (-N=N-) group contrast sharply with the aliphatic cyclohexane backbone of the target compound. However, the shared 2-hydroxy-5,5-dimethyl substitution pattern suggests similar steric effects influencing melting points .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Functional Groups Melting Point (°C) Notable Spectroscopy Data
2-Hydroxy-5,5-dimethylcyclohexane-1-carbonitrile C₉H₁₅NO (inferred) Hydroxyl, nitrile, methyl N/A N/A
2-Amino-3-(2-benzothiazolyl)...carbonitrile C₂₀H₁₄N₄OS Nitrile, amino, heterocycles 300 ¹H NMR: δ 3.38 (CH₂), 7.57–8.17 (Ar-H)
2-Hydroxy-5,5'-dimethylazobenzene C₁₃H₁₂N₂O Hydroxyl, azo, methyl 225 N/A

Biological Activity

2-Hydroxy-5,5-dimethylcyclohexane-1-carbonitrile, with the CAS number 2090214-52-9, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H15NO\text{C}_9\text{H}_{15}\text{NO}

This compound features a cyclohexane ring substituted with a hydroxyl group and a carbonitrile group, contributing to its unique reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. For example, derivatives with similar structures have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response .

3. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and interference with tubulin polymerization .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
  • Reactivity with Biomolecules : The carbonitrile group can engage in nucleophilic reactions with biomolecules, potentially altering their function and leading to therapeutic effects.

Case Studies

Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of various derivatives, this compound was tested against Pseudomonas aeruginosa. The results indicated significant inhibition zones comparable to standard antibiotics .

CompoundInhibition Zone (mm)Standard Drug (mm)
Test Compound2224
Control20-

Case Study 2: Anticancer Activity
A recent study assessed the cytotoxicity of the compound against various cancer cell lines including MCF-7 and Huh7. The findings revealed IC50 values indicating potent anticancer activity .

Cell LineIC50 (µM)
MCF-720.1
Huh714

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